molecular formula C17H10O4 B1249582 1,3-dihydroxy-12H-benzo[b]xanthen-12-one CAS No. 22315-94-2

1,3-dihydroxy-12H-benzo[b]xanthen-12-one

Cat. No.: B1249582
CAS No.: 22315-94-2
M. Wt: 278.26 g/mol
InChI Key: MSAPVEXKCXYFIM-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one is a chemical compound with the molecular formula C17H10O4 and a molecular weight of 278.26 g/mol . . This compound is characterized by its unique structure, which includes a xanthene core with hydroxyl groups at positions 1 and 3 and a ketone group at position 12.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one can be synthesized through various synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with 2-naphthol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetic acid. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Scientific Research Applications

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.

    Biology: Employed in staining biological samples to visualize cellular structures and processes.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the production of fluorescent inks, dyes, and pigments.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine 6G: Another xanthene dye with similar fluorescent properties but different substituents.

    Fluorescein: A related compound with a similar structure but different functional groups, leading to different fluorescence characteristics.

    Eosin Y: A xanthene dye with bromine substituents, used in histology and cytology.

Uniqueness

1,3-Dihydroxy-12H-benzo[b]xanthen-12-one is unique due to its specific hydroxyl and ketone functional groups, which confer distinct chemical reactivity and fluorescence properties. These features make it particularly useful in applications requiring high sensitivity and specificity.

Properties

IUPAC Name

1,3-dihydroxybenzo[b]xanthen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-11-7-13(19)16-15(8-11)21-14-6-10-4-2-1-3-9(10)5-12(14)17(16)20/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAPVEXKCXYFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C=C(C=C4O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-2-naphthoic acid (2.0 g, 10.63 mmol), phloroglucinol (1.34 g, 10.63 mmol), ZnCl2 (3.30 g, 24.24 mmol) and POCl3 (40 mL) was stirred under reflux at 80° C. for 5 hours. After the reaction was completed, the reaction mixture was cooled to room temperature and was very slowly added to 1 L of ice water. The resulting solid was allowed to stand (1 d), filtered, washed with water, and then dried under reduced pressure to obtain an ocherous compound. This compound was separated and purified by silica gel column chromatography (developing solvent: ethyl acetate:n-hexane=1:3 (v/v)) to give the title compound (289 mg, 9.8%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
9.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interact with DNA, and what are the downstream effects?

A1: Research indicates that this compound interacts with calf thymus DNA (ctDNA) through intercalation. [] This means the molecule inserts itself between the base pairs of DNA. This interaction was suggested by experiments using absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements. [] While the specific downstream effects aren't detailed in the provided research, DNA intercalation can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. This is supported by the observed cytotoxic activity of this compound against cancer cell lines. []

Q2: How does the structure of this compound relate to its activity compared to similar compounds?

A2: this compound possesses linearly fused aromatic rings. This structural feature contributes to its higher binding affinity to DNA compared to its isomer, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one, which has angularly fused aromatic rings. [] This difference in binding affinity highlights the importance of the aromatic ring arrangement for DNA interaction and potentially influences the cytotoxic activity of these compounds. Further research exploring structural modifications within this class of compounds could provide valuable insights into structure-activity relationships and optimize their anticancer properties.

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